4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate
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Overview
Description
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a chemical compound that features an oxetane ring attached to a phenyl group, which is further substituted with a trifluoromethanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by the reaction with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.
Ring-Opening Reactions: Reagents such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.
Ring-Opening Reactions: Products include linear or branched compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific physicochemical characteristics.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate involves its reactivity due to the presence of the oxetane ring and the trifluoromethanesulfonate group. The oxetane ring can undergo ring-opening reactions, making it a versatile intermediate in chemical synthesis. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-yl trifluoromethanesulfonate: Similar in structure but lacks the phenyl group.
4-(Oxetan-3-yl)phenyl methanesulfonate: Similar but with a methanesulfonate group instead of trifluoromethanesulfonate.
Uniqueness
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is unique due to the combination of the oxetane ring, phenyl group, and trifluoromethanesulfonate group. This combination imparts distinct reactivity and physicochemical properties, making it valuable in various applications .
Properties
Molecular Formula |
C10H9F3O4S |
---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
[4-(oxetan-3-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c11-10(12,13)18(14,15)17-9-3-1-7(2-4-9)8-5-16-6-8/h1-4,8H,5-6H2 |
InChI Key |
QXQMGQCAVYYDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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